1-Isopropyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine
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Overview
Description
1-Isopropyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.
Attachment of the Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in the presence of a suitable leaving group.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-Isopropyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Isopropyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
- 4-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine
Uniqueness: 1-Isopropyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H20N4O |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
(3-amino-1-propan-2-ylpyrazol-4-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H20N4O/c1-9(2)16-8-10(11(13)14-16)12(17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3,(H2,13,14) |
InChI Key |
QUCBEPXGMAFSNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N)C(=O)N2CCCCC2 |
Origin of Product |
United States |
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